molecular formula C9H8BrN B13510524 5-(bromomethyl)-1H-indole

5-(bromomethyl)-1H-indole

Cat. No.: B13510524
M. Wt: 210.07 g/mol
InChI Key: BZTRNNMYNYHEJU-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The bromomethyl group attached to the indole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1H-indole typically involves the bromination of 1H-indole. One common method is the bromination of 1H-indole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-1H-indole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can lead to the formation of methylindole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Nucleophilic Substitution: Products include azidoindole, thiocyanatoindole, and methoxyindole.

    Oxidation: Products include indole-5-carboxaldehyde and indole-5-carboxylic acid.

    Reduction: The major product is 5-methyl-1H-indole.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It is also used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of diseases such as cancer, inflammation, and neurological disorders. This compound serves as a key intermediate in the synthesis of these therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable compound in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1H-indole depends on its specific application. In general, the bromomethyl group can undergo nucleophilic substitution, leading to the formation of various biologically active compounds. These compounds can interact with molecular targets such as enzymes, receptors, and DNA, modulating their activity and leading to therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating signal transduction pathways.

    DNA: Intercalation into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

    5-Methyl-1H-indole: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

    5-Chloromethyl-1H-indole: Similar reactivity but with chlorine instead of bromine, which can affect the reaction conditions and products.

    5-Iodomethyl-1H-indole:

Uniqueness: 5-(Bromomethyl)-1H-indole is unique due to the presence of the bromomethyl group, which provides specific reactivity that can be exploited in various chemical reactions. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity, combined with the biological activity of the indole ring, makes this compound a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-(bromomethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTRNNMYNYHEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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